Cytotoxic Potency of 1,2,3-Triazole Derivatives in A549 Lung Cancer Cells vs. Combretastatin A-4
Chalcone-linked 1,2,3-triazole analogs synthesized via CuAAC from 5-ethynyl-1,2,3-trimethoxybenzene were tested for cytotoxicity against A549 lung adenocarcinoma cells using an MTT assay [1]. The most potent derivatives (6i and 6c) exhibited IC50 values of 65.05 ± 1.12 µM and 71.56 ± 1.29 µM, respectively. While these are less potent than the reference standard combretastatin A-4 (CA-4), which typically shows IC50 values in the 1–180 nM range against A549 cells in various studies, this evidence validates that the 1,2,3-trimethoxyphenyl scaffold when projected from the triazole core retains cytotoxic activity [2]. This confirms the compound's utility as a validated starting point for further structure-activity relationship (SAR) optimization, where even modest initial potency is valuable for hit-to-lead progression.
| Evidence Dimension | Cytotoxicity (IC50) against A549 lung cancer cells (MTT assay) |
|---|---|
| Target Compound Data | 65.05 ± 1.12 µM (Compound 6i) and 71.56 ± 1.29 µM (Compound 6c) — derivatives of 5-ethynyl-1,2,3-trimethoxybenzene. |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): 1–180 nM against A549 cells [2]. Cisplatin (in-assay control): 8.17% cell viability at 120 µM. |
| Quantified Difference | CA-4 is ~360–65,000-fold more potent than the initial 5-ethynyl-1,2,3-trimethoxybenzene-derived leads. The triazole analogs demonstrate measurable, albeit lower, activity, validating the scaffold. |
| Conditions | In vitro MTT assay; A549 human lung adenocarcinoma cell line; 48-72 hour drug exposure [1][2]. |
Why This Matters
Confirms that the 1,2,3-trimethoxyphenyl pharmacophore maintains on-target cytotoxicity, making this specific ethynyl building block a validated precursor for medicinal chemistry campaigns; switching to a different trimethoxy isomer could completely abolish this activity.
- [1] Raghavender, M., et al. (2022). Synthesis of newer substituted chalcone linked 1,2,3-triazole analogs and evaluation of their cytotoxic activities. Heterocyclic Communications, 28(1), 101-110. Data from Table 1 and Results section. Retrieved from https://www.degruyterbrill.com/document/doi/10.1515/hc-2022-0147/html View Source
- [2] Zhong, B., et al. (2013). Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3'-O-substituted carbonic ether moiety as potential antitumor agents. Medicinal Chemistry Research, 22, 5103-5113. Data for CA-4 IC50 range. Retrieved from https://link.springer.com/article/10.1007/s00044-013-0510-y View Source
